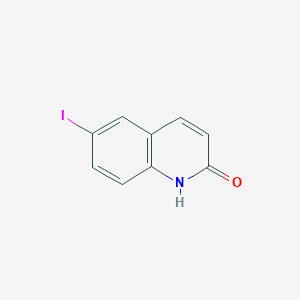

6-Iodoquinolin-2-ol

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in chemical and biological sciences. orientjchem.orgbohrium.com Recognized as a "privileged scaffold," its structural framework is a recurring motif in a multitude of natural products and synthetic molecules, granting it significant interest in medicinal chemistry and drug discovery. bohrium.combohrium.comnih.gov The versatility of the quinoline nucleus allows for extensive functionalization, enabling researchers to modulate its physicochemical and pharmacological properties. orientjchem.orgresearchgate.net

This structural adaptability has led to the development of a wide array of compounds with diverse therapeutic applications. rsc.orgijshr.com Quinoline derivatives are central to the creation of antimalarial drugs, such as quinine (B1679958) and chloroquine (B1663885), and have been instrumental in combating this parasitic disease. rsc.org Beyond their antimalarial utility, these compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant properties. orientjchem.orgrsc.orgnih.gov The ability of the quinoline structure to be modified has made it a prime target for synthesizing novel therapeutic agents with enhanced efficacy and selectivity. orientjchem.orgresearchgate.net

Overview of Halogenated Quinoline Derivatives in Research

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline scaffold significantly influences its electronic properties, lipophilicity, and biological activity. orientjchem.orgresearchgate.net This strategic modification, known as halogenation, is a common and effective tool in medicinal chemistry to enhance the pharmacological profile of a lead compound. orientjchem.orgnih.gov The position and nature of the halogen substituent can dramatically alter a molecule's potency and mechanism of action. orientjchem.org

For instance, structure-activity relationship (SAR) studies have demonstrated that the presence of a halogen atom can substantially boost the antimalarial and anticancer activities of quinoline derivatives. orientjchem.org Halogenation can improve a compound's ability to cross cell membranes and interact with biological targets. orientjchem.org Iodo-substituted quinolines, in particular, are valuable intermediates in organic synthesis. acs.org The carbon-iodine bond is relatively weak, making iodoquinolines excellent substrates for cross-coupling reactions like the Suzuki and Sonogashira reactions, which allow for the construction of more complex molecular architectures. acs.org This reactivity makes iodo-quinolines, including iodo-quinolinols and iodo-carboxy-quinolines, important building blocks for creating libraries of diverse compounds for screening in drug discovery programs. acs.orgnih.govscilit.com Research has shown that select halogenated quinolines are effective against drug-resistant gram-positive bacteria and their biofilms. nih.gov

Research Context of 6-Iodoquinolin-2-ol within the Quinoline Class

Within the extensive family of halogenated quinolines, this compound (also known as 6-iodo-2-hydroxyquinoline) emerges as a significant research compound. Its structure is characterized by an iodine atom at the 6-position and a hydroxyl group at the 2-position of the quinoline ring, which means it exists in equilibrium with its tautomeric form, 6-iodoquinolin-2(1H)-one. This compound is primarily utilized as a precursor and building block in the synthesis of more complex and often biologically active molecules. mdpi.com

The presence of the iodine atom at the 6-position makes it a key substrate for various cross-coupling reactions, enabling the introduction of diverse functional groups to create novel derivatives. acs.org For example, this compound has been used in the synthesis of unsymmetrical squaraine cyanine (B1664457) dyes, which are investigated for their photophysical properties and potential applications in photodynamic therapy. mdpi.com Its role as a synthetic intermediate is crucial for developing new chemical entities with tailored properties for various research applications, from materials science to medicinal chemistry. mdpi.comcymitquimica.com The compound serves as a scaffold for generating libraries of molecules that can be tested for a wide range of biological activities. nih.govresearchgate.net

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 99455-01-3 |

| Molecular Formula | C₉H₆INO |

| Molecular Weight | 271.06 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

Table 2: Examples of Halogenated Quinoline Derivatives in Research

| Compound Name | Halogen(s) | Position(s) | Research Area |

|---|---|---|---|

| Chloroquine | Chlorine | 7 | Antimalarial rsc.org |

| Clioquinol (B1669181) | Chlorine, Iodine | 5, 7 | Antifungal, Antiprotozoal rsc.orgsolubilityofthings.com |

| Bedaquiline | Bromine | 6 | Antitubercular rsc.org |

| 5-Iodoquinolin-8-ol | Iodine | 5 | Antimicrobial, Antifungal ontosight.ai |

Structure

3D Structure

Propriétés

IUPAC Name |

6-iodo-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQARRHZNIORQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550806 | |

| Record name | 6-Iodoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99455-01-3 | |

| Record name | 6-Iodoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 6 Iodoquinolin 2 Ol

Functional Group Interconversions at the Quinolone Core

The quinolone core of 6-iodoquinolin-2-ol, a fused heterocyclic system, allows for various functional group interconversions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, thereby influencing its biological activity and material characteristics.

Functional group interconversion is a cornerstone of organic synthesis, enabling the transformation of one functional group into another. vanderbilt.edupressbooks.pubub.educompoundchem.com These reactions are crucial for creating diverse molecular architectures from a common starting material. In the context of this compound, such interconversions can be strategically employed to introduce new functionalities onto the quinolone ring system, paving the way for the development of novel compounds with tailored properties.

Modifications at the Iodine Position (C-6)

The iodine atom at the C-6 position is a particularly attractive site for chemical modification due to its ability to participate in a variety of coupling and substitution reactions.

Cross-Coupling Reactions with Organometallic Reagents

The carbon-iodine bond at the C-6 position of this compound is highly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nrochemistry.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoquinoline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C-6 position. For instance, the Suzuki-Miyaura reaction of 8-iodoquinolin-4(1H)-one with a benzothiadiazole bispinacol boronic ester has been reported to proceed rapidly to form a new C-C bond. researchgate.net This highlights the utility of this reaction for creating complex molecular architectures.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. nrochemistry.com This reaction is catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst. It provides a direct route to alkynyl-substituted quinolones, which are valuable precursors for further transformations. The synthesis of various macrolone derivatives has been achieved using the Sonogashira reaction with 6-iodoquinolin-4(1H)-ones. nih.gov

Heck Coupling: The Heck reaction enables the arylation or vinylation of the C-6 position by coupling with an alkene in the presence of a palladium catalyst. This reaction offers a pathway to introduce styrenyl and other unsaturated moieties. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling this compound with amines. This is a crucial method for synthesizing amino-substituted quinolones, which are prevalent in many biologically active compounds. nih.gov

Stille Coupling: The Stille coupling involves the reaction of the iodoquinoline with an organostannane reagent, catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups. nrochemistry.com

A variety of cross-coupling reactions can be employed to modify the C-6 position of iodoquinolines, as detailed in the table below.

| Cross-Coupling Reaction | Reagent | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Organoboronic acid/ester | Pd catalyst, base | Aryl/heteroaryl/vinyl substituted |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Alkynyl substituted |

| Heck | Alkene | Pd catalyst | Aryl/vinyl substituted |

| Buchwald-Hartwig | Amine | Pd catalyst, base | Amino substituted |

| Stille | Organostannane | Pd catalyst | Varied C-C coupled products |

Nucleophilic Aromatic Substitution Reactions

While less common than electrophilic aromatic substitution for many aromatic systems, nucleophilic aromatic substitution (SNA) can occur at the C-6 position of this compound under specific conditions. pressbooks.publibretexts.orglibretexts.org The success of these reactions often depends on the presence of electron-withdrawing groups on the quinolone ring, which can stabilize the negatively charged intermediate (a Meisenheimer complex). pressbooks.publibretexts.orgnih.gov The reaction proceeds through an addition-elimination mechanism. masterorganicchemistry.com

The presence of the carbonyl group in the quinolone ring system can activate the ring towards nucleophilic attack, particularly at positions ortho and para to it. Therefore, the C-6 position is susceptible to substitution by strong nucleophiles.

Transformations at the Hydroxyl/Keto Position (C-2)

The C-2 position of this compound features a hydroxyl group that exists in tautomeric equilibrium with its keto form, 6-iodoquinolin-2(1H)-one. This tautomerism significantly influences the reactivity of this position.

Tautomerism and its Influence on Reactivity

Quinolones substituted with a hydroxyl group at the C-2 position exhibit keto-enol tautomerism. libretexts.orglibretexts.org In the case of this compound, the equilibrium lies between the hydroxy (enol) form and the quinolin-2(1H)-one (keto) form.

The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other substituents on the quinoline (B57606) ring. mdpi.com For most simple carbonyl compounds, the keto form is generally more stable and predominates at equilibrium. libretexts.org The keto-enol tautomerism is crucial as it allows the molecule to react as either a nucleophile (through the enol or enolate form) or an electrophile (at the carbonyl carbon of the keto form). pressbooks.pub Studies on related hydroxyquinolines have shown that the keto tautomer is often the more stable form. researchgate.net

Derivatization of the Hydroxyl Group

The hydroxyl group of the enol tautomer and the N-H group of the keto tautomer are both amenable to derivatization. These reactions are essential for protecting these functional groups or for introducing new functionalities that can modulate the molecule's properties. jfda-online.comresearchgate.net

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated using alkyl halides in the presence of a base to form the corresponding ethers. Similarly, acylation with acyl chlorides or anhydrides yields esters. These reactions typically proceed via the more nucleophilic enolate form.

N-Alkylation and N-Acylation: The nitrogen atom in the keto tautomer (6-iodoquinolin-2(1H)-one) can be alkylated or acylated under appropriate conditions. These reactions expand the diversity of accessible quinolone derivatives.

The table below summarizes common derivatization reactions at the C-2 position.

| Reaction Type | Reagent | Product |

| O-Alkylation | Alkyl halide, base | 2-Alkoxy-6-iodoquinoline |

| O-Acylation | Acyl chloride/anhydride, base | 2-(Acyloxy)-6-iodoquinoline |

| N-Alkylation | Alkyl halide, base | 1-Alkyl-6-iodoquinolin-2(1H)-one |

| N-Acylation | Acyl chloride/anhydride, base | 1-Acyl-6-iodoquinolin-2(1H)-one |

Introduction of Diverse Chemical Moieties onto the Quinoline Scaffold

The functionalization of the this compound core can be systematically approached to introduce a variety of chemical groups. These modifications can occur at the iodine-bearing carbon, the nitrogen or oxygen heteroatoms of the quinolone ring, or through reactions that build upon the existing framework.

Saccharide Conjugations

The conjugation of saccharides to quinoline scaffolds is a strategy employed to enhance pharmacokinetic properties and target specific biological pathways. While direct glycosylation of this compound is not extensively documented, established methods for analogous systems suggest plausible routes. The quinolin-2-ol core exists in tautomeric equilibrium with its quinolin-2(1H)-one form, presenting both oxygen and nitrogen atoms as potential sites for glycosylation.

One prominent method is the Vorbrüggen glycosylation , which has been successfully used to form N-glycosidic bonds in complex heterocyclic systems derived from iodoquinolines. nih.gov This reaction typically involves the silylation of the heterocyclic nitrogen atom to enhance its nucleophilicity, followed by coupling with an activated, protected sugar, such as a per-O-acylated glycosyl halide or 1-O-acetylated sugar, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov

Another powerful, albeit indirect, strategy is the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comresearchgate.net This approach would involve first functionalizing the this compound with either a terminal alkyne or an azide (B81097) group, typically at the N-1 or O-2 position. A complementary sugar molecule, functionalized with the corresponding azide or alkyne, is then "clicked" onto the quinoline scaffold, forming a stable 1,2,3-triazole linker. mdpi.comresearchgate.net This modular approach is highly efficient and has been used to connect 8-hydroxyquinoline (B1678124) derivatives to sugar units functionalized at their C-6 position. mdpi.com

Alkylation and Arylation Reactions

The carbon-iodine bond at the C-6 position is the most reactive site for introducing alkyl and aryl moieties, primarily through palladium-catalyzed cross-coupling reactions. These reactions are tolerant of a wide range of functional groups and proceed under relatively mild conditions, making them ideal for the late-stage functionalization of the quinoline core. researchgate.net

Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds between the C-6 position of the quinoline and various aryl or vinyl boronic acids or esters. The reaction is catalyzed by a palladium(0) complex and requires a base. The Suzuki-Miyaura reaction of 8-iodoquinolin-4(1H)-one, a close structural analog, with a benzothiadiazole bis(pinacol boronic ester) proceeds rapidly to afford the C-C coupled product, highlighting the utility of this method for iodoquinolones. nih.gov

Heck Reaction: The Heck reaction couples the C-6 position with alkenes, such as acrylates or styrenes, using a palladium catalyst. This reaction has been effectively applied to 6-iodoquinolin-4(1H)-ones to synthesize C-6 vinylated products. researchgate.net

Sonogashira Coupling: This reaction introduces terminal alkynes at the C-6 position, creating alkynylated quinolones. It is catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of a base. nih.govtandfonline.com The resulting alkynyl derivatives are versatile intermediates for further transformations, including the formation of fused heterocyclic systems. tandfonline.com

Table 1: Representative Alkylation and Arylation Reactions for Iodoquinoline Scaffolds

| Reaction Type | Reagents | Catalyst System | General Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester, Base (e.g., K₂CO₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | 6-Aryl/Vinyl-quinolin-2-ol |

| Heck | Alkene (e.g., Styrene, Acrylate), Base (e.g., Et₃N) | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | 6-(Alkene-substituted)-quinolin-2-ol |

| Sonogashira | Terminal Alkyne, Base (e.g., Et₃N) | PdCl₂(PPh₃)₂, CuI | 6-Alkynyl-quinolin-2-ol |

Formation of Fused Heterocyclic Systems

The this compound scaffold serves as a valuable starting material for the synthesis of more complex, polycyclic molecules where additional heterocyclic rings are fused to the quinoline framework. These reactions often proceed via an initial cross-coupling reaction followed by an intramolecular cyclization.

A prominent example is the synthesis of furo[3,2-c]quinolines . This can be achieved through a tandem process beginning with a Sonogashira coupling of an iodoquinoline with a terminal alkyne. tandfonline.com The resulting alkyne intermediate, having a nucleophilic group in proximity to the triple bond, can then undergo an electrophile- or transition-metal-mediated cyclization to generate the fused furan (B31954) ring. For quinolin-2-ol derivatives, the oxygen atom can act as the internal nucleophile in the cyclization step. tandfonline.com

Similarly, intramolecular Heck reactions can be used to form new rings. researchgate.netnih.gov For instance, if an appropriate unsaturated side chain is first installed on the quinoline nitrogen, a subsequent intramolecular Heck reaction between the C-I bond at position 6 and the side chain could, in principle, lead to the formation of a new fused ring system, although this specific pathway for the 6-iodo isomer is less common than cyclizations involving other positions.

Reaction Mechanisms and Pathways in this compound Chemistry

Understanding the mechanisms of the derivatization reactions is crucial for optimizing conditions and predicting outcomes. The chemistry of this compound is dominated by palladium-catalyzed processes.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) at the C-6 position begins with a coordinatively unsaturated Palladium(0) species. tandfonline.com

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in the formation of a square planar Palladium(II) intermediate (Ar-Pd-I). tandfonline.com

Transmetalation/Carbopalladation:

In the Suzuki reaction, the boronic acid reagent (activated by the base) undergoes transmetalation with the Ar-Pd-I complex, transferring the organic group from boron to palladium and displacing the iodide.

In the Sonogashira reaction, the copper acetylide (formed from the terminal alkyne, CuI, and base) reacts with the Ar-Pd-I complex. tandfonline.com

In the Heck reaction, the alkene coordinates to the palladium center, followed by migratory insertion of the quinoline group onto the alkene (syn-addition). researchgate.net

Reductive Elimination/β-Hydride Elimination:

For Suzuki and Sonogashira reactions, the final step is reductive elimination , where the two organic groups on the palladium complex couple and are expelled as the final product. This regenerates the active Pd(0) catalyst, allowing the cycle to continue. tandfonline.com

For the Heck reaction, after the migratory insertion, a β-hydride elimination occurs to form the new C=C double bond in the product and a hydrido-palladium complex. The base then regenerates the Pd(0) catalyst. researchgate.net

In the formation of fused systems like furo[3,2-c]quinolines via a tandem Sonogashira-cyclization, the mechanism first follows the standard Sonogashira pathway to produce the 6-alkynyl-quinolin-2-ol. The subsequent intramolecular cyclization is often mediated by the copper catalyst, involving nucleophilic attack of the C-2 oxygen onto the copper-activated alkyne, followed by protonolysis to yield the fused furan ring. tandfonline.com

Medicinal Chemistry and Biological Activity Research

Structure-Activity Relationship (SAR) Studies of 6-Iodoquinolin-2-ol Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold affect its biological efficacy. These studies provide a roadmap for designing more potent and selective compounds.

Research has shown that the introduction of different substituents to the this compound framework can dramatically alter its biological potency. For instance, a study focusing on the development of novel anticancer agents synthesized a series of 2-substituted-4-chloro-6-iodoquinolines. The cytotoxic activity of these compounds was found to be highly dependent on the nature of the substituent at the 2-position.

In another line of research, hybrid molecules incorporating the this compound moiety with other pharmacologically active structures, such as chalcones, have been synthesized. The biological activity of these hybrid compounds was significantly influenced by the substituents on the chalcone (B49325) portion of the molecule, highlighting the modular nature of SAR in these systems.

The position of the halogen atom on the quinolin-2-ol ring is a critical determinant of its biological activity. The presence of iodine at the 6-position is a defining feature of the parent compound. SAR studies comparing various halogens (fluorine, chlorine, bromine, and iodine) at different positions have illuminated the role of halogen size, electronegativity, and lipophilicity.

The larger size and greater polarizability of iodine compared to other halogens allow it to form strong halogen bonds, which can enhance the binding affinity of the molecule to its biological target. The specific placement of the iodine atom at the 6-position, as opposed to other locations on the quinoline (B57606) ring, can lead to distinct pharmacological profiles. This has been observed in related quinoline-based compounds where shifting the position of a halogen can alter the compound's activity or selectivity.

Impact of Substituents on Biological Potency

Evaluation of Antimicrobial Activities

The quinoline scaffold is a well-established pharmacophore in the design of antimicrobial agents. The incorporation of an iodine atom at the 6-position can modulate the antimicrobial spectrum and efficacy of the resulting compounds.

Derivatives of this compound have been explored for their potential as antibacterial agents. Certain substituted quinolines have demonstrated activity against both Gram-positive and Gram-negative bacteria. The introduction of iodine can increase the lipophilicity of the molecule, which may facilitate its penetration through the bacterial cell membrane.

While specific data on the antibacterial spectrum of this compound itself is limited in publicly accessible research, studies on related halogenated quinolines provide a basis for its potential activity. For example, research on novel quinoline derivatives has shown that the antibacterial efficacy is influenced by the substitution pattern on the quinoline ring.

Halogenated quinolines have also been investigated for their antifungal properties. The mechanism of action is often proposed to involve the chelation of metal ions that are essential for fungal growth or the disruption of the fungal cell membrane.

Research into various quinoline derivatives has demonstrated their potential against fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal efficacy is typically dependent on the specific functional groups attached to the quinoline nucleus.

The antiviral potential of quinoline derivatives has been a subject of significant interest. While specific antiviral studies on this compound are not widely reported, the broader class of quinoline compounds, including chloroquine (B1663885) and hydroxychloroquine, has been extensively studied for antiviral effects.

Potential antiviral mechanisms of quinoline compounds include the inhibition of viral entry into host cells, interference with viral replication processes, and modulation of the host's immune response. The electronic and steric properties conferred by the iodine atom at the 6-position could influence these activities, suggesting that this compound and its derivatives may warrant further investigation as potential antiviral agents.

Antifungal Efficacy and Mechanisms

Anticancer and Cytotoxic Activity Research

Quinoline derivatives have demonstrated significant potential as anticancer agents, with various mechanisms of action. researchgate.netnih.gov Research into this compound and its related structures has explored their ability to induce programmed cell death, halt the proliferation of cancer cells, and interact with specific molecular targets within malignant cells.

Induction of Apoptosis and Cell Cycle Modulation

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Studies have shown that certain quinoline derivatives can trigger this process in cancer cells. For instance, some 6-aminoquinolone derivatives have been found to induce DNA fragmentation and cell death in breast cancer cells (MCF-7). nih.gov Specifically, benzyl (B1604629) ester and amide counterparts of these quinolones drastically modulated the cell cycle of MCF-7 cells. nih.gov One particular benzyl ester derivative was noted for causing severe activation of p53-K382ac, a modification associated with the p53 tumor suppressor protein's activity, which can lead to apoptosis. nih.gov

Cell cycle arrest is another mechanism by which anticancer agents can inhibit tumor growth. Clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), a related halogenated quinoline, has been shown to induce S-phase cell cycle arrest in human hepatoma SMMC-7721 cells. srce.hr This arrest was associated with the up-regulation of p21 and p27, which are inhibitors of cyclin-dependent kinases (Cdks), and the down-regulation of cyclins D1, A2, and E1, as well as Cdk2. srce.hr This suggests a pathway involving p21, p27, and the cyclin E,A/Cdk2 complex. srce.hr

Inhibition of Cancer Cell Proliferation

The inhibition of cancer cell proliferation is a primary goal of cytotoxic therapies. The antiproliferative effects of quinoline derivatives have been evaluated against various cancer cell lines. nih.gov For example, a series of indolo-, pyrrolo-, and benzofuro-quinolin-2(1H)-ones and 6-anilinoindoloquinoline derivatives were tested against a panel of 60 human tumor cell lines. nih.gov The study found that 6-anilinoindoloquinolines were the most cytotoxic, followed by indoloquinolin-2(1H)-ones. nih.gov

Furthermore, the introduction of certain functional groups to the quinoline scaffold has been shown to enhance anticancer activity. Some 6-aminoquinolone derivatives have demonstrated the ability to inhibit the growth of tumor cell populations, with a degree of selectivity for cancer cells over non-tumor cells. nih.gov Specifically, a C-3 benzylamide quinolone derivative emerged as a promising compound, showing a better biological profile in inhibiting tumor cell proliferation and inducing cell death in cancer cells. nih.gov

Interaction with Cellular Targets in Malignancy

The anticancer effects of quinoline derivatives are often mediated by their interaction with specific cellular targets. One important class of targets is receptor tyrosine kinases (RTKs), which are involved in angiogenesis and cell growth. google.co.ug Compounds that inhibit RTKs like the vascular endothelial growth factor receptor (VEGFR) can halt the development of a blood supply to tumors, thereby inhibiting their growth. google.co.uggoogle.com

The proteasome, a cellular complex responsible for protein degradation, is another target for anticancer drugs. nih.gov Clioquinol has been identified as a novel inhibitor of the proteasome, with its activity being both copper-dependent and independent. nih.gov Inhibition of the proteasome can lead to the accumulation of proteins that trigger apoptosis in cancer cells.

Antiparasitic and Antileishmanial Studies

Quinoline-based compounds have a long history as antiparasitic agents, most notably in the treatment of malaria. researchgate.net This has prompted research into their efficacy against other parasites, including various species of Leishmania, the causative agents of leishmaniasis.

Efficacy Against Various Leishmania Species

Quinoline derivatives have shown activity against a range of Leishmania species. For instance, clioquinol (5-chloro-7-iodoquinolin-8-ol) has demonstrated in vitro activity against both Leishmania amazonensis and Leishmania infantum. nih.govresearchgate.net Studies have determined the effective concentrations required to inhibit 50% of the promastigote (the motile, flagellated form) and amastigote (the non-motile, intracellular form) stages of these parasites. nih.gov

The following table summarizes the in vitro antileishmanial activity of Clioquinol against two Leishmania species. nih.gov

| Leishmania Species | Parasite Stage | EC50 (µg/mL) |

| L. amazonensis | Promastigotes | 2.55 ± 0.25 |

| Axenic Amastigotes | 1.88 ± 0.13 | |

| L. infantum | Promastigotes | 1.44 ± 0.35 |

| Axenic Amastigotes | 0.98 ± 0.17 |

Other quinoline derivatives have also been evaluated. A series of 2-substituted quinolines showed promise as antileishmanial agents, with some derivatives exhibiting high levels of activity and low cytotoxicity. nih.gov Furthermore, a screening of twenty-two quinoline derivatives against L. amazonensis revealed that all compounds had significant antileishmanial activity, with seven being more effective than the reference drug miltefosine (B1683995) against promastigotes. nih.govsemanticscholar.org

Mechanisms of Antiparasitic Action

The mechanisms by which quinoline derivatives exert their antiparasitic effects are multifaceted. One proposed mechanism is the chelation of essential metal ions. For example, iodoquinol (B464108) is thought to act by chelating ferrous ions that are crucial for the parasite's metabolism. ebi.ac.uk

In the case of Leishmania, studies on clioquinol have revealed that it can induce morphological and biochemical changes in the parasite. nih.gov These changes include a reduction in cell volume, loss of mitochondrial membrane potential, and an increase in the production of reactive oxygen species (ROS). nih.gov Ultimately, these events lead to the rupture of the plasma membrane, suggesting that the parasite's mitochondria may be a key target. nih.gov The induction of membrane discontinuity points towards a necrotic cell death mechanism. nih.gov

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. fabad.org.tr The quinoline structure is a recognized pharmacophore in the design of various enzyme inhibitors.

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in diseases like cancer, making them important drug targets. While research on the direct inhibitory activity of this compound against protein kinases is limited, its core structure, quinolin-2(1H)-one, serves as a key component in more complex molecules designed as kinase inhibitors.

For instance, a patent for protein kinase inhibitors describes a derivative, 4-[(3R)-1-azabicyclo[2.2.2]oct-3-ylamino]-3-(1H-benzimidazol-2-yl)-7-fluoro-6-iodoquinolin-2(1H)-one, which is designed to inhibit receptor tyrosine kinases (RTKs) such as c-Met and VEGFR. google.co.ug These kinases are involved in angiogenesis and tumor progression. google.co.ug Another patent identifies substituted quinolinones, such as 6-bromo-3-iodoquinolin-2(1H)-one, as inhibitors of checkpoint kinase 1 (CHK1), a key regulator of the cell cycle. google.com These examples highlight the utility of the 6-iodoquinolin-2-one scaffold in the design of potent kinase inhibitors, although studies focusing on the parent compound itself are not prominent in the available literature.

The broader family of quinoline derivatives has been investigated for the inhibition of various other enzymes. For example, 8-hydroxyquinoline (B1678124) derivatives have been identified as potent inhibitors of catechol O-methyltransferase (COMT), a magnesium-containing metalloenzyme involved in dopamine (B1211576) metabolism. nih.gov Additionally, clioquinol (5-chloro-7-iodoquinolin-8-ol), an 8-hydroxyquinoline derivative, has been shown to inhibit JmjC-histone demethylases. nih.gov However, specific research detailing the inhibitory activity of this compound against these or other specific enzyme targets is not readily found in current scientific literature.

Research into Kinase Inhibition

Immunomodulatory and Anti-inflammatory Research

The quinoline and quinazolinone core structures are found in many compounds with reported anti-inflammatory and immunomodulatory activities. fabad.org.trrsc.orgontosight.ai For example, certain quinoline alkaloids have been shown to suppress the expression of pro-inflammatory cytokines like IL-1β and IL-6. rsc.org Other research has demonstrated the anti-inflammatory and oxidative stress-reducing properties of a dihydroquinoline derivative. nih.gov Furthermore, some amodiaquine (B18356) derivatives, which contain a 4-aminoquinoline (B48711) core, have been reported to inhibit the production of interleukin-6 (IL-6). researchgate.net Despite the known activity of the broader quinoline class, specific studies focusing on the immunomodulatory or anti-inflammatory properties of this compound are not prevalent in the reviewed scientific literature.

Drug Discovery and Development Pipeline Research

The journey of a drug from a laboratory concept to a marketable therapeutic is a meticulous and structured process known as the drug discovery pipeline. danaher.com This pipeline encompasses several stages, beginning with the identification of a biological target and a "hit" compound, through lead optimization, preclinical studies in non-human subjects, and multiple phases of clinical trials in humans. danaher.com The quinoline scaffold, a nitrogen-containing heterocyclic aromatic structure, is a cornerstone in the development of new drugs, with derivatives showing promise in treating cancer, infections, and neurodegenerative diseases. cymitquimica.com The compound this compound, in particular, serves as a crucial building block in this process, offering a versatile structure for chemical modification. cymitquimica.com

Lead Compound Identification and Optimization

The initial phase of drug development involves identifying a "lead compound," a prototype that exhibits the desired pharmacological activity but may have undesirable characteristics such as toxicity or poor solubility. philadelphia.edu.jo The process of lead optimization chemically modifies this lead to enhance its positive attributes and minimize its negative ones. philadelphia.edu.jo

The molecular structure of this compound makes it an ideal starting point or intermediate for such optimization. cymitquimica.com Its quinoline core can be modified to create derivatives with altered pharmacological profiles. cymitquimica.com Research into new treatments for leishmaniasis, for example, has demonstrated that modifications to the quinoline scaffold are critical for efficacy. The introduction of a chloro atom at the C-6 position led to a highly active derivative against L. donovani, while other substitutions resulted in decreased activity. nih.gov

A notable example of using the 6-iodoquinolinone structure is in the development of inhibitors for the isocitrate dehydrogenase 1 (IDH1) enzyme, a key target in certain cancers. Researchers have synthesized analogues of the compound FT-2102 by incorporating a 6-iodoquinolinone ring. mdpi.com This strategic modification aimed to create novel radioiodinated tracers for SPECT imaging of tumors with mIDH1 mutations. mdpi.com The process involved coupling a 6-halogenoquinolinone intermediate with other chemical moieties to generate the final compounds. mdpi.com

Structure-activity relationship (SAR) studies are fundamental to lead optimization. These studies show that even small changes, like the position of a halogen, can significantly impact a compound's potency. acs.org For instance, in the development of quinolinol-based inhibitors for Botulinum Neurotoxin A (BoNT/A LC), SAR analysis revealed a clear preference for bulky aryl amide groups at one position, while methylation at another position increased inhibitor potency. acs.org This highlights the iterative process of designing and testing new analogues to identify the most promising drug candidates.

Table 1: Impact of Structural Modifications on Quinoline Scaffold Activity

| Base Scaffold | Modification | Target | Observed Effect | Reference |

|---|---|---|---|---|

| Quinoline | Introduction of Chloro at C-6 | Leishmania donovani | Highly active derivative (IC₅₀ = 0.86 ± 0.1 µM) | nih.gov |

| Quinoline | Introduction of Fluoro at C-6 | Leishmania donovani | Considerable decrease in activity (IC₅₀ = 17.9 ± 1.4 µM) | nih.gov |

| Quinolinone | 6-Iodo substitution (FT-2102 analogue) | Mutated IDH1 Enzyme | Potential as an inhibitory agent and imaging tracer | mdpi.com |

| Quinolinol | Methylation at R₃ position | BoNT/A LC | Decreased IC₅₀ values (enhanced potency) | acs.org |

Preclinical Biological Evaluation Methodologies

Once a lead compound and its optimized derivatives are synthesized, they undergo rigorous preclinical biological evaluation to assess their activity, selectivity, and potential for therapeutic use. This stage utilizes a variety of established bioassays. philadelphia.edu.jo

Enzyme Inhibition Assays: These in vitro tests measure a compound's ability to inhibit a specific enzyme target. For the 6-iodoquinolinone-based analogues of FT-2102, their inhibitory potential against different mutated IDH1 enzymes was evaluated to determine their potency. mdpi.com Similarly, 8-hydroxyquinolines were tested for their ability to inhibit catechol O-methyltransferase (COMT). nih.gov

Cell-Based Assays: To understand a compound's effect in a more biologically relevant context, researchers use cell-based assays. For potential antileishmanial drugs, new quinoline derivatives were evaluated for their in vitro activity against L. donovani intracellular amastigotes, the form of the parasite that resides within host cells. nih.gov This provides a measure of not only the compound's activity but also its ability to reach its intracellular target.

Cytotoxicity and Selectivity Index: It is crucial to determine if a compound is toxic to host cells. Cytotoxicity assays are performed on various cell lines, and the results are compared to the compound's effective concentration against the target (e.g., parasite or cancer cell). The ratio of these values gives the Selectivity Index (SI), a critical parameter for identifying compounds that are potent against the disease target but have minimal toxicity to the host. nih.gov

Stereochemistry Analysis: The three-dimensional arrangement of atoms in a molecule can dramatically affect its biological activity. In the study of IDH1 inhibitors, chiral High-Performance Liquid Chromatography (HPLC) was employed to separate and confirm the stereoselectivity of the synthesized enantiomers, ensuring the desired stereoisomer was evaluated. mdpi.com

Table 2: Methodologies in Preclinical Biological Evaluation

| Methodology | Purpose | Example Application | Reference |

|---|---|---|---|

| Enzyme Inhibition Assay | To quantify the potency of a compound against a specific enzyme. | Evaluating FT-2102 analogues against mutated IDH1 enzymes. | mdpi.com |

| Intracellular Amastigote Assay | To assess antiprotozoal activity in a host-cell environment. | Testing quinoline derivatives against L. donovani. | nih.gov |

| Cytotoxicity Assay | To measure the toxicity of a compound to mammalian cells. | Determining the Selectivity Index (SI) of antileishmanial candidates. | nih.gov |

Metabolic Stability and ADME Considerations in Drug Design

A compound's efficacy is not solely determined by its potency; its fate within the body is equally critical. ADME, an acronym for Absorption, Distribution, Metabolism, and Excretion, describes this journey and is a pivotal component of the drug design process. nih.gov A key aspect of ADME is metabolic stability, which refers to a compound's susceptibility to being broken down by metabolic enzymes, primarily in the liver. domainex.co.uk

Poor metabolic stability can lead to a short duration of action and low bioavailability, rendering an otherwise potent drug ineffective. Therefore, assessing this property early in the lead optimization phase is essential. The most common method for this is the in vitro microsomal stability assay. domainex.co.ukevotec.com Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). evotec.com

The assay involves incubating the test compound with liver microsomes (often from humans and other species to check for differences) and a necessary cofactor, NADPH, to initiate metabolic reactions. evotec.com The concentration of the parent compound is measured over time by LC-MS (Liquid Chromatography-Mass Spectrometry) to determine how quickly it is metabolized. domainex.co.uk From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. domainex.co.ukmdpi.com

Structural modifications to a lead compound can significantly alter its metabolic stability. In the optimization of quinoline-based antileishmanial agents, combining 6-chloro and 7-fluoro atoms in the quinoline ring not only affected potency but also led to significantly improved metabolic stability compared to the parent compound. nih.gov

Beyond metabolism, other ADME properties are critical. Solubility, for example, affects a drug's absorption. In a study of quinolinol inhibitors, the most potent compounds were found to have poor aqueous solubility at a neutral pH of 6.8 but displayed excellent solubility at a low pH. acs.org This finding is crucial as it suggests that oral administration might be feasible, as the drug would likely dissolve in the acidic environment of the stomach. acs.org

Table 3: ADME Parameters and Evaluation Methods

| ADME Parameter | Description | Evaluation Methodology | Reference |

|---|---|---|---|

| Metabolic Stability | A measure of how resistant a compound is to breakdown by metabolic enzymes. | In vitro incubation with liver microsomes followed by LC-MS analysis. | acs.orgdomainex.co.ukevotec.com |

| In Vitro Half-life (t½) | The time it takes for 50% of the compound to be metabolized in an in vitro system. | Calculated from the rate of disappearance in a microsomal stability assay. | domainex.co.ukmdpi.com |

| Intrinsic Clearance (CLint) | The rate of metabolism by a defined amount of liver microsomes, independent of blood flow. | Calculated from microsomal stability assay data. | domainex.co.ukmdpi.com |

| Aqueous Solubility | The ability of a compound to dissolve in water at different pH levels. | Determined by measuring the concentration of a saturated solution. | acs.org |

Theoretical and Computational Studies of 6 Iodoquinolin 2 Ol

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications

No specific DFT studies on the structural, electronic, or reactive properties of 6-Iodoquinolin-2-ol were found. Such studies would typically involve geometry optimization, calculation of thermodynamic parameters, and prediction of reactivity indices.

Ab Initio Methods for Electronic Structure

There is no available research detailing the application of high-level ab initio methods (such as Møller-Plesset perturbation theory or Coupled Cluster) to determine the precise electronic structure and energy of this compound.

Spectroscopic Analysis through Computational Modeling

Vibrational Frequency Calculations and Assignment

A computational analysis of the vibrational (infrared and Raman) spectra of this compound, which would involve calculating harmonic frequencies and assigning them to specific vibrational modes of the molecule, has not been reported.

Electronic Absorption and Emission Spectra Predictions

There are no published studies using methods like Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption and fluorescence spectra of this compound. These predictions are crucial for understanding the molecule's photophysical properties.

Molecular Orbital Analysis

An analysis of the frontier molecular orbitals (HOMO and LUMO), their energy levels, and their distribution across the this compound molecular structure is not available in the current body of scientific literature. This analysis is fundamental for predicting the molecule's chemical reactivity and electronic transition characteristics.

HOMO-LUMO Energy Calculations and Charge Transfer

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between these two orbitals (Egap = ELUMO – EHOMO) is a critical parameter for assessing molecular stability and reactivity. wuxiapptec.com A smaller energy gap suggests higher reactivity and a greater potential for intramolecular charge transfer. researchgate.net

Quantum chemical calculations on related substituted quinolines provide insight into the expected electronic properties of this compound. For instance, studies on 5-Chloro-7-Iodoquinolin-8-ol using DFT (B3LYP) and Hartree-Fock (HF) methods have shown that charge transfer occurs within the molecule. sid.ir The HOMO-LUMO energy gap calculated for various quinoline (B57606) derivatives indicates that these molecules are generally reactive. researchgate.netmdpi.com For 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one (TMQ), the HOMO-LUMO gap was found to be 4.078 eV, indicating that the molecule is soft and highly reactive. researchgate.net The distribution of these orbitals is also key; in the case of TMQ, the HOMO is delocalized over the triazole and phenyl rings, while the LUMO is localized on the quinoline moiety, indicating the direction of charge transfer. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set | Reference |

|---|---|---|---|---|---|

| 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one | -6.164 | -2.086 | 4.078 | DFT/B3LYP/6-311++G(2d,p) | researchgate.net |

| 7-(Dodec-1-en-1-yl)quinolin-8-ol | -5.8 | -2.3 | 3.5 | DFT | vulcanchem.com |

| [ZnL1(NCS)2] (Hydrazone Complex) | -5.606 | -2.803 | 2.803 | TD-DFT/B3LYP/6-31G | mdpi.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a quantitative description of bonding, charge distribution, and donor-acceptor (hyperconjugative) interactions within a molecule. sid.ir

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP (O) | π* (C=C) | π-conjugation | High | Electron delocalization from the hydroxyl/keto oxygen into the aromatic ring. |

| LP (N) | π* (C=C) | π-conjugation | Moderate to High | Electron delocalization from the nitrogen atom into the aromatic system. |

| σ (C-H) | σ* (C-C) | Hyperconjugation | Low | Stabilization through delocalization of sigma bonds. |

| LP (I) | σ* (C-C) | Hyperconjugation | Variable | Contribution of iodine's lone pairs to intramolecular stability. |

Molecular Docking and Dynamics Simulations

To understand how this compound might function in a biological context, molecular docking and dynamics simulations are employed. These methods predict and analyze the interactions between the ligand and a biological macromolecule, such as a protein or enzyme.

Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. niscair.res.in For quinoline derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. These studies often show that quinoline scaffolds can fit into the active sites of various enzymes, forming key interactions like hydrogen bonds with amino acid residues. nih.gov

For this compound, the hydroxyl/keto group and the nitrogen atom are prime candidates for forming hydrogen bonds, while the planar quinoline ring can engage in hydrophobic and π-π stacking interactions. xray.cz Crucially, the iodine atom at the C6 position can act as a halogen bond donor, forming a specific and directional interaction with electron-rich atoms (like oxygen or sulfur) in the protein's binding pocket, which can significantly enhance binding affinity and selectivity. nih.gov Docking studies on related quinoline compounds have successfully predicted binding to targets such as HIV non-nucleoside reverse transcriptase and various kinases. nih.govmdpi.com

| Potential Protein Target Class | Key Interacting Residues (Examples) | Common Interaction Types | Reference |

|---|---|---|---|

| Kinases | Lys, Arg, Ser | Hydrogen bonding, Hydrophobic interactions | niscair.res.in |

| Reverse Transcriptase | Lys, Trp | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| Caspases | Arg, Ser | Hydrogen bonding, π-π stacking | mdpi.com |

| Dehydrogenases | Asn, Arg, Ser | Hydrogen bonding | niscair.res.in |

Conformational Analysis in Biological Environments

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the stability of the complex, conformational flexibility, and the role of solvent. nih.gov

For a molecule like this compound, MD simulations can assess the stability of its binding pose within a protein's active site. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position, the Radius of Gyration (rGyr) of the protein, and the number of intermolecular hydrogen bonds are monitored to evaluate the complex's stability. researchgate.net Studies on related quinoline compounds have shown that the side chains can be highly flexible, adopting different conformations to optimize interactions within the binding site. researchgate.net Conformational analysis is crucial as the biological activity of a ligand is often dependent on its ability to adopt and maintain a specific shape within the receptor environment. mdpi.com

Intermolecular Interaction Studies

The non-covalent interactions that this compound can form with its environment are critical for its chemical and biological properties. Beyond standard hydrogen bonds and van der Waals forces, the presence of an iodine atom introduces the possibility of a significant and highly directional interaction: halogen bonding.

Halogen Bonding Characterization

A halogen bond is a non-covalent interaction that occurs between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on a Lewis base. nih.govwiley-vch.de The iodine atom in this compound, being large and polarizable, is an effective halogen bond donor. This interaction is directional, forming along the axis of the C-I bond. beilstein-journals.org

The characterization of halogen bonds relies on crystallographic data and computational analysis. In crystal structures, halogen bonds are identified by short distances between the iodine and an electron donor atom (often shorter than the sum of their van der Waals radii) and a C–I···(Acceptor) angle close to 180°. beilstein-journals.org For example, I···π interactions have been observed in related iodo-quinoline structures with distances around 3.487 Å. Energy decomposition analysis (EDA) can be used computationally to dissect the interaction energy into components like electrostatics, polarization, dispersion, and charge transfer, confirming that charge transfer plays a key role in stabilizing the bond. rsc.org The ability to form these strong, specific interactions makes this compound a candidate for applications in crystal engineering and rational drug design.

| Halogen Bond Type | Donor | Acceptor | Typical Distance (% of Σr) | Typical Angle (°) | Reference |

|---|---|---|---|---|---|

| I···Br | C-I | Br⁻ | ~80-84% | ~171-176° | beilstein-journals.org |

| I···π | C-I | Aromatic Ring | ~3.487 Å | Variable | |

| I···O | C-I | C=O, H₂O | Variable | ~170-180° | researchgate.net |

Hydrogen Bonding Network Analysis

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of specific theoretical or computational studies focused exclusively on the hydrogen bonding network of this compound. While extensive research exists on the hydrogen bonding patterns of various quinoline derivatives, direct analysis of the 6-iodo substituted quinolin-2-ol is not presently available in published studies.

Typically, the analysis of hydrogen bonding networks in crystalline solids is conducted through single-crystal X-ray diffraction, which provides precise information on intermolecular distances and angles. This experimental data is often complemented by computational methods, such as Density Functional Theory (DFT), to understand the energetics and nature of these interactions. Further insights can be gained through techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis, which characterize the electron density distribution and intermolecular contacts, respectively.

In the case of this compound, the molecule possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom of the quinoline ring), as well as the potential for halogen bonding involving the iodine atom. The interplay between these functional groups would be expected to give rise to a unique and complex hydrogen bonding network. The tautomeric equilibrium between the -ol and -one forms (quinolin-2-ol and quinolin-2(1H)-one) would also significantly influence the hydrogen bonding motifs observed in the solid state.

Without experimental or computational data for this compound, a detailed analysis of its specific hydrogen bonding network, including data tables of bond lengths, angles, and energies, cannot be provided at this time. Further research, including the synthesis and crystallographic analysis or dedicated computational modeling of this compound, would be required to elucidate these structural details.

Advanced Applications and Materials Science Research

6-Iodoquinolin-2-ol as a Building Block in Organic Materials Synthesis

This compound and its tautomeric form, 6-iodo-1H-quinolin-2-one, serve as crucial intermediates in the synthesis of advanced organic materials. The presence of the iodo-substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of extended π-conjugated systems. nih.govmdpi.com These reactions allow for the regioselective functionalization of the quinoline (B57606) core, which is a key strategy for tuning the electronic and photophysical properties of the resulting materials. researchgate.net

Researchers have utilized iodoquinoline derivatives to synthesize a variety of complex molecules. For instance, the related compound 8-iodoquinolin-4(1H)-one was used in a rapid Suzuki-Miyaura palladium-catalyzed cross-coupling reaction to prepare a novel benzothiadiazole (BTZ) luminogen. rsc.orgresearchgate.net This highlights the utility of the carbon-iodine bond on the quinoline ring system for creating sophisticated photoactive materials. Similarly, palladium-catalyzed reactions on iodo-substituted quinolones are employed to build precursors for bioactive compounds and functional materials. nih.gov The reactivity of the iodo-group makes this compound a foundational component for developing molecules with applications in organic electronics and photodynamic therapy. mdpi.comresearchgate.net

Applications in Dye and Pigment Chemistry

The unique electronic structure of the quinoline ring makes it an attractive component in the design of dyes and pigments. scribd.comasccollegekolhar.in When incorporated into larger conjugated systems, the this compound moiety can significantly influence the resulting color and photophysical behavior.

A notable application of this compound derivatives is in the synthesis of unsymmetrical squaraine cyanine (B1664457) dyes. mdpi.com Squaraine dyes are known for their sharp and intense absorption bands in the red and near-infrared (NIR) regions of the electromagnetic spectrum. encyclopedia.pubnih.gov

The synthesis is a multi-step process that begins with the quaternization of a 6-iodoquinoline (B82116) precursor. mdpi.com For example, a 6-iodoquinoline derivative can be reacted with a benzothiazole-based quaternary ammonium (B1175870) salt and dibutyl squarate. mdpi.com This condensation reaction, typically performed in a refluxing solvent mixture like n-butanol and pyridine (B92270), yields the target unsymmetrical squaraine dye. mdpi.commdpi.com The general approach involves first creating a monosubstituted intermediate from the reaction of dibutyl squarate with one of the heterocyclic salts, followed by condensation with the second, different heterocyclic salt to form the unsymmetrical structure. mdpi.comencyclopedia.pub This method allows for the precise assembly of a donor-acceptor-donor (D-A-D) structure, where the electron-deficient squaraine core is flanked by two different electron-donating heterocyclic systems, one of which is the 6-iodoquinoline unit. mdpi.comnih.gov

Squaraine cyanine dyes derived from 6-iodoquinoline exhibit distinct photophysical properties that are crucial for their applications. These dyes display strong absorption maxima (λmax) in the NIR region, specifically between 650 and 850 nm, which is often referred to as the "tissue transparency window". mdpi.comresearchgate.net This characteristic is highly desirable for biological applications, as light in this spectral range can penetrate tissues more deeply with minimal interference from endogenous biomolecules. nih.gov

The introduction of the 6-iodoquinoline moiety into the dye structure has been shown to be advantageous, even though the resulting derivatives may exhibit low singlet oxygen quantum yields. mdpi.comresearchgate.net The photostability of these dyes is often moderate. mdpi.comresearchgate.net The solvent environment can also influence the photophysical properties, causing shifts in the absorption maxima. Research has documented these solvatochromic effects, with λmax values varying across solvents like DMSO, acetonitrile, and acetone. mdpi.com

Photophysical Properties of a 6-Iodoquinoline-Derived Squaraine Dye

The following table displays the maximum absorption wavelength (λmax) and the logarithm of the molar extinction coefficient (log ε) for a specific unsymmetrical squaraine dye incorporating a 6-iodoquinoline moiety, measured in various solvents.

| Solvent | λmax (nm) | log ε |

| Dimethyl Sulfoxide (DMSO) | 726 | 5.26 |

| Acetonitrile (ACN) | 714 | 5.25 |

| Acetone (ACT) | 720 | 5.12 |

| Dulbecco's Modified Eagle Medium (DMEM) | 640 | - |

| Data sourced from scientific research on iodoquinoline-derived squaraine cyanine dyes. mdpi.com |

Synthesis of Squaraine Cyanine Dyes

Development of Sensing Probes and Imaging Agents

The development of fluorescent probes and imaging agents is a rapidly advancing field in biotechnology and diagnostics. nih.gov Materials that absorb and emit light in the NIR window are particularly sought after for in vivo imaging. Squaraine dyes, including those synthesized from this compound, are excellent candidates for these applications due to their strong NIR absorption and fluorescence properties. mdpi.comnih.gov

Derivatives of this compound have been investigated as photosensitizers for photodynamic therapy (PDT), a treatment modality that uses light to activate a photosensitizing agent to produce reactive oxygen species (ROS) that kill cancer cells. mdpi.comresearchgate.net The incorporation of iodine is thought to enhance photocytotoxicity through the heavy-atom effect, potentially increasing the efficiency of intersystem crossing and subsequent ROS generation. Although the measured singlet oxygen quantum yields for some 6-iodoquinoline-derived squaraines were low, their introduction into the quinoline heterocycle was found to be highly advantageous, playing a role in increasing selective cytotoxicity in the presence of light. mdpi.comresearchgate.net This suggests their potential as light-triggered therapeutic and imaging agents. Furthermore, the general class of squaraine dyes has been explored for use as fluorescent probes for detecting various analytes, including biomolecules and toxic substances. mdpi.com

Catalytic Applications and Ligand Design

Quinoline derivatives are widely used as ligands in transition-metal catalysis due to the coordinating ability of the nitrogen atom. acs.orgntu.edu.sg The design of new ligands is crucial for developing novel catalysts with high efficiency and selectivity. While research into the specific use of this compound as a ligand is emerging, the broader family of substituted quinolines and quinolones has seen extensive application. nih.gov

For example, 8-hydroxyquinoline (B1678124) derivatives are well-known chelating agents for various metal ions and have been used to create metal complexes with interesting photophysical and catalytic properties. acs.orgnih.gov Palladium-catalyzed reactions are themselves central to the synthesis and functionalization of the quinolone core. nih.govmdpi.com The this compound structure offers multiple sites for modification—the iodine for cross-coupling, the nitrogen for coordination, and the phenolic oxygen for further derivatization—making it a promising scaffold for the design of new, multifunctional ligands. researchgate.net These ligands could find use in asymmetric catalysis or in the development of novel metal-containing materials with unique electronic or optical properties.

Integration of this compound Derivatives into Functionalized Materials

The integration of specific molecular components into larger material systems is a key strategy for creating functional materials with tailored properties. Derivatives of this compound can be incorporated into polymers, solid-state materials, or nanoparticles to impart specific functions.

A prime example is the development of materials with aggregation-induced emission (AIE) properties. rsc.org AIEgens are molecules that are weakly fluorescent in solution but become highly emissive upon aggregation, a phenomenon that is useful for developing solid-state lighting devices (OLEDs) and sensitive biological probes. rsc.orgresearchgate.net By using a related 8-iodoquinolin-4(1H)-one, researchers have synthesized a benzothiadiazole-cored luminogen that exhibits AIE and acts as a photosensitizer for generating singlet oxygen. rsc.org This demonstrates how iodo-quinoline building blocks can be used to construct non-planar, photoactive materials. The principles can be extended to this compound to create new functional materials for applications ranging from organic electronics to heterogeneous photocatalysis. rsc.orgresearchgate.net

Research on Hybrid Materials Incorporating Quinolone Scaffolds

The quinolone scaffold, a fused heterocyclic system, has garnered significant attention in materials science and medicinal chemistry due to its versatile physicochemical properties and wide range of biological activities. nih.govpreprints.org The development of hybrid materials, where the quinolone moiety is combined with other molecular entities, has emerged as a promising strategy to create novel compounds with enhanced or entirely new functionalities. researchgate.net These hybrid molecules often exhibit synergistic properties derived from their individual components, leading to advanced applications in various scientific domains. rsc.org

Research into hybrid materials incorporating quinolone scaffolds has explored their potential in diverse areas, including the development of novel antimicrobial and anticancer agents, as well as functional materials for applications such as dyes and sensors. researchgate.net The modification of the quinolone core, for instance by introducing halogen atoms like iodine, can significantly influence the biological and physicochemical characteristics of the resulting hybrid material. mdpi.com

A notable area of investigation involves the synthesis of hybrid molecules combining the quinolin-2(1H)-one structure with other heterocyclic systems. For example, the creation of pyrazolyl quinolinone derivatives has been explored for applications in textile dyeing, demonstrating the versatility of the quinolone scaffold in creating functional organic materials. researchgate.net

In the realm of medicinal chemistry, the hybridization of quinolones with other pharmacologically active moieties is a common strategy to develop new therapeutic agents. For instance, hybrid compounds containing quinoline and 1,2,3-triazole moieties have been synthesized and evaluated for their biological activities. preprints.org Similarly, the combination of quinolin-2-one with sulfonamides has been investigated for potential anticancer and antibacterial applications. indochembull.com

The introduction of an iodine atom onto the quinolone framework is a key strategy for modulating the properties of these hybrid materials. For example, 6-iodo-substituted carboxy-quinolines have been synthesized and shown to possess antimicrobial properties. nih.gov In one study, a library of 6-iodo-quinoline derivatives was synthesized using a one-pot, three-component reaction involving iodo-aniline, pyruvic acid, and various phenyl-substituted aldehydes. nih.gov The resulting compounds were characterized and tested for their in vitro antimicrobial activity against several pathogens. nih.gov

The findings from this research indicated that the antimicrobial efficacy of these iodo-quinoline derivatives was dependent on the specific substitutions on the core structure. While all synthesized compounds showed some level of antibacterial effect against Staphylococcus epidermidis, their activity against Klebsiella pneumoniae and Candida parapsilosis varied. nih.gov This highlights the potential to fine-tune the biological activity of these hybrid materials through targeted chemical modifications. nih.gov The research suggests that carboxy-quinoline derivatives bearing an iodine atom are promising scaffolds for the development of new antimicrobial agents. nih.gov

Below is a data table summarizing the antimicrobial activity of selected 6-iodo-quinoline derivatives from the study.

| Compound ID | Substituent on Phenyl Ring | MIC against S. epidermidis (µg/mL) | MIC against K. pneumoniae (µg/mL) | MIC against C. parapsilosis (µg/mL) |

| 4c | 2-hydroxy | >1000 | >1000 | 125 |

| 4s | 4-dimethylamin | >1000 | >1000 | 125 |

| 4t | 2,4-dichloro | >1000 | >1000 | 125 |

| Data sourced from a study on a new library of iodo-quinoline derivatives. nih.gov |

Another relevant investigation focused on the synthesis of 7-amino-8-iodo-4-methyl-2-quinolinone. This compound features multiple functional groups, including an amine and an iodo group, which can serve as handles for further chemical modifications to create more complex hybrid molecules for applications in materials science, such as in dye-sensitized solar cells (DSSC) or organic light-emitting diodes (OLED).

The research into hybrid materials incorporating iodo-substituted quinolone scaffolds demonstrates a vibrant and evolving field. The ability to modulate the properties of these materials through synthetic chemistry opens up a wide array of potential applications, from advanced therapeutics to novel functional materials.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies

The synthesis of quinoline (B57606) and quinolinone cores is well-established, with classic methods like the Conrad-Limpach and Gould-Jacobs reactions providing foundational pathways. nih.govnih.gov However, future research is pivoting towards more efficient, sustainable, and versatile synthetic strategies to access functionalized derivatives of 6-iodoquinolin-2-ol.

Modern approaches are increasingly reliant on transition-metal catalysis. Palladium-catalyzed reactions, for instance, are widely used for constructing the quinolin-4-one system through the carbonylation and coupling of 2-iodoanilines with terminal acetylenes. nih.gov Recent advancements focus on developing milder reaction conditions for these transformations. nih.gov Furthermore, rhodium-catalyzed C-H bond activation and cyclization strategies offer regioselective routes to substituted quinolines. mdpi.com

Beyond metal catalysis, metal-free approaches are gaining traction due to their environmental benefits. An operationally simple, metal-free protocol for the regioselective C-H halogenation of 8-substituted quinolines has been developed, which could be adapted for other positions. researchgate.net Additionally, decarboxylating cyclization procedures using readily available starting materials like isatoic anhydrides in water represent an environmentally friendly pathway to quinolin-4-ones. nih.gov The synthesis of this compound's precursor, 6-iodoquinolin-4-ol, has been achieved through a multi-step process starting from 4-iodoaniline (B139537) and diethyl (ethoxymethylene) malonate, followed by thermal cyclization and decarboxylation. google.com

Future synthetic research will likely concentrate on:

Photocatalytic Oxidative Cyclization: Leveraging visible light to drive quinoline synthesis under mild conditions. mdpi.com

Multi-component Reactions (MCRs): Designing one-pot processes that combine multiple starting materials to rapidly generate molecular diversity, as demonstrated in the synthesis of 8-hydroxyquinoline (B1678124) Betti-products. mdpi.com

Flow Chemistry: Utilizing continuous-flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of quinoline intermediates.

Novel Biological Targets and Therapeutic Areas

The this compound scaffold is a versatile pharmacophore with potential applications across multiple disease areas. The iodine atom can serve as a heavy atom for enhanced binding, a site for radiolabeling, or a point for further chemical modification via cross-coupling reactions.

Oncology: Quinoline derivatives are extensively studied for their anticancer properties. researchgate.net Hybrids incorporating the quinoline structure have been designed as multi-target agents against both cancer and microbial infections by inhibiting targets like EGFR and DNA gyrase. rsc.org Derivatives of 2-arylquinolines have shown potent activity against multidrug resistance protein 2 (MRP2), a key factor in chemotherapy resistance. nih.gov Specifically, iodo-substituted quinolinones have been explored as substrates for synthesizing compounds that act as antimitotic agents by interacting with tubulin. acs.org

Infectious Diseases: The quinoline core is central to antimalarial drugs, and its utility is being expanded to other infectious diseases like leishmaniasis. researchgate.netmdpi.comnih.gov Clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), a structurally related iodoquinoline, demonstrates promising activity against both Leishmania amazonensis and Leishmania infantum. nih.gov This suggests that this compound analogues could be potent antileishmanial agents.

Neurodegenerative Disorders: Multi-target-directed ligands (MTDLs) based on the quinoline skeleton are a promising strategy for complex neurodegenerative conditions like Alzheimer's disease. tandfonline.comnih.govnih.gov These compounds are designed to simultaneously inhibit cholinesterases (AChE/BuChE), modulate Aβ aggregation, and exert anti-inflammatory effects. tandfonline.comrsc.org The cytoprotective properties of 8-hydroxyquinoline derivatives, which can be modulated by halogen substitution, are also under investigation for their potential in treating central nervous system disorders. mdpi.com

Medical Imaging and Phototherapy: The presence of iodine makes this compound an ideal candidate for developing radiotracers. Novel radioiodinated analogues have been synthesized for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging of tumors with specific mutations, such as in the IDH1 enzyme. mdpi.com Additionally, 6-iodoquinoline (B82116) moieties have been incorporated into squaraine cyanine (B1664457) dyes for use as photosensitizers in photodynamic therapy (PDT), a minimally invasive cancer treatment. mdpi.com These dyes show strong absorption in the tissue transparency window and generate reactive oxygen species upon light activation. mdpi.com

| Compound/Derivative Class | Target/Disease | Key Findings (IC₅₀ Values) | Reference |

|---|---|---|---|

| Quinoline-Sulfonamide Hybrids | Alzheimer's Disease (Multi-target) | MAO-A: 0.59 µM; MAO-B: 0.47 µM; BChE: 0.58 µM | rsc.org |

| Quinoline-Oxadiazole Hybrids | Cancer (HepG2 & MCF-7 cells) | HepG2: 0.137–0.332 µg/mL; MCF-7: 0.164–0.583 µg/mL | rsc.org |

| Quinoline-O-Carbamate Derivatives | Alzheimer's Disease (Cholinesterase) | eeAChE: 1.3 µM; eqBuChE: 0.81 µM (Compound 3f) | tandfonline.comnih.gov |

| Clioquinol (5-chloro-7-iodoquinolin-8-ol) | Leishmaniasis | L. amazonensis: 8.35 µM; L. infantum: 4.71 µM | nih.gov |

| 2-Substituted Quinolines | Leishmaniasis (L. donovani) | IC₅₀ values from 0.17–6.42 µM | mdpi.com |

Advanced Computational Modeling Techniques

In silico methods are indispensable for accelerating the discovery and optimization of this compound derivatives. These techniques provide crucial insights into structure-activity relationships (SAR), predict potential biological targets, and estimate pharmacokinetic properties before costly synthesis and testing are undertaken.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of quinoline derivatives within the active sites of target proteins. It has been successfully applied to model the interactions of quinoline-based inhibitors with targets such as MRP2, EGFR, DNA gyrase, and cholinesterases. rsc.orgnih.govrsc.org Docking studies can elucidate how substitutions on the quinoline ring, including the C6-iodo group, influence binding and activity.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and reactivity of molecules. For this compound, DFT can predict how the iodine substituent influences electron density across the aromatic system, thereby guiding strategies for nucleophilic or electrophilic substitution.